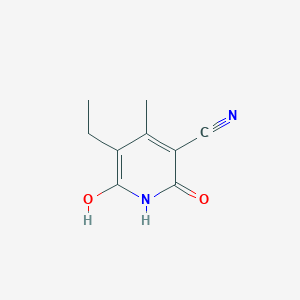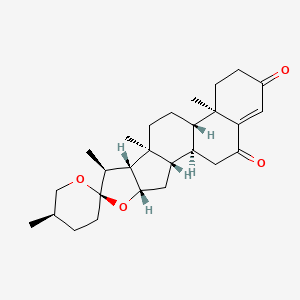
(25R)-Spirost-4-en-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25R)-Spirost-4-en-3,6-dione is a steroidal compound characterized by its unique spirostane structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (25R)-Spirost-4-en-3,6-dione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes oxidation reactions to introduce the ketone functionalities at positions 3 and 6. Common reagents used in these steps include oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone groups can yield (25R)-Spirost-4-en-3,6-diol.
Wissenschaftliche Forschungsanwendungen
(25R)-Spirost-4-en-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (25R)-Spirost-4-en-3,6-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways. For instance, it may inhibit certain enzymes involved in steroid metabolism, leading to altered levels of endogenous steroids.
Vergleich Mit ähnlichen Verbindungen
(25R)-Spirostan-3β-ol: Another spirostane derivative with similar structural features but different functional groups.
Smilagenin: A compound with a similar spirostane core, known for its neuroprotective properties.
Uniqueness: (25R)-Spirost-4-en-3,6-dione is unique due to its specific oxidation state and functional groups, which confer distinct biological activities compared to other spirostane derivatives. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
3730-84-5 |
|---|---|
Molekularformel |
C27H38O4 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16,19-dione |
InChI |
InChI=1S/C27H38O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h11,15-16,18-20,23-24H,5-10,12-14H2,1-4H3/t15-,16+,18-,19+,20+,23+,24+,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
BHUDKWOFZIXCDR-GBZPNVARSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)C6=CC(=O)CC[C@]56C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


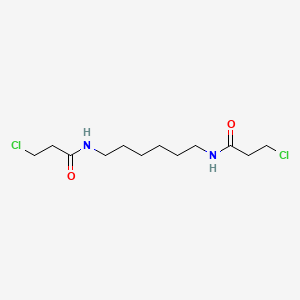
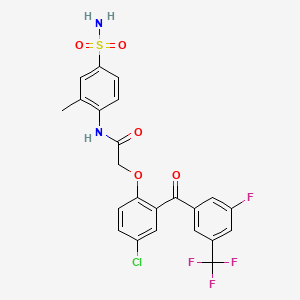
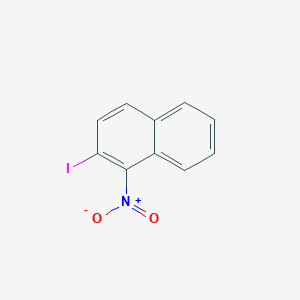
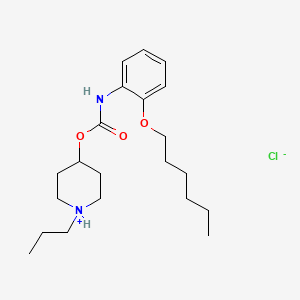
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

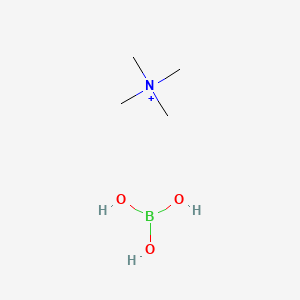
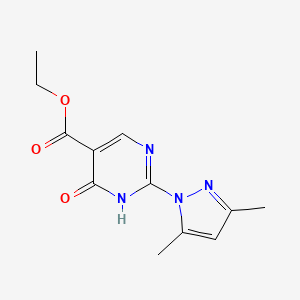
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
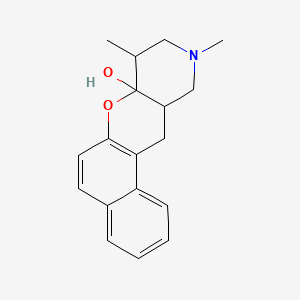
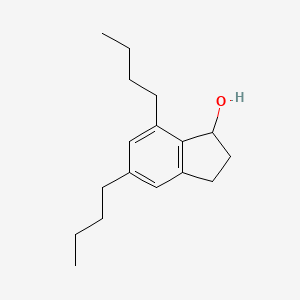
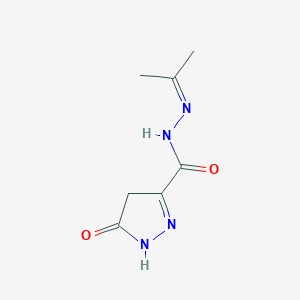
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
